(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 3,5-dimethylaniline to introduce the amino group.
Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile moiety through a Knoevenagel condensation reaction between the substituted benzimidazole and an appropriate nitrile compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the amino group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the aromatic amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as in the treatment of infections, cancer, or other diseases where benzimidazole derivatives have shown efficacy.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity, and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
3,5-Dimethylaniline: A precursor used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is unique due to the combination of the benzimidazole core with the enenitrile moiety and the 3,5-dimethylphenyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3,(H,21,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMEYOEXGBIQR-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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